molecular formula C25H31NO4 B2374837 (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol CAS No. 1217227-14-9

(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol

Cat. No. B2374837
CAS RN: 1217227-14-9
M. Wt: 409.526
InChI Key: LUIBDJBJBNKYDX-MASIZSFYSA-N
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Description

(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.526. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization

The compound (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol and its derivatives have been studied for their pharmacological characteristics, particularly focusing on their affinity and selectivity towards κ-opioid receptors (KOR). A study on PF-04455242, a closely related compound, demonstrated high affinity for human, rat, and mouse KORs, suggesting potential for treating depression and addiction disorders. This compound demonstrated antidepressant-like efficacy and attenuated stress-induced behavioral effects, providing evidence for the therapeutic potential of KOR antagonists (Grimwood et al., 2011).

Organic Synthesis and Catalysis

Research in organic synthesis has explored the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, leading to the creation of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals and oxidants, underscores the compound's role in facilitating innovative synthetic pathways for creating complex organic molecules (Zhang et al., 2017).

Antiproliferative Activity

Compounds related to (2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines. Specifically, cytotoxic neolignans from Daphniphyllum macropodum Miq showed significant inhibition of cancer cell growth, indicating potential applications in cancer therapy (Ma et al., 2017).

Green Chemistry Applications

In the realm of green chemistry, metal-free synthesis methods have been developed using water as a solvent for the creation of polysubstituted pyrrole derivatives. This approach exemplifies the compound's utility in environmentally friendly chemical synthesis, offering efficient and sustainable methodologies (Kumar et al., 2017).

properties

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3.C3H8O/c1-2-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-4-12-23;1-3(2)4/h5-10,13,24H,2-4,11-12,14H2,1H3;3-4H,1-2H3/b20-13-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIBDJBJBNKYDX-MASIZSFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4.CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4.CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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